molecular formula C11H15BrO B2843411 1-Bromomethyl-3-(3-methoxypropyl)benzene CAS No. 853643-77-3

1-Bromomethyl-3-(3-methoxypropyl)benzene

Cat. No.: B2843411
CAS No.: 853643-77-3
M. Wt: 243.144
InChI Key: ULZBZXPPLJOVQO-UHFFFAOYSA-N
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Description

1-Bromomethyl-3-(3-methoxypropyl)benzene is a chemical compound belonging to the class of alkylbenzenes. It is characterized by a benzene ring substituted with a bromomethyl group and a 3-methoxypropyl group. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromomethyl-3-(3-methoxypropyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(3-methoxypropyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a methyl group with a bromomethyl group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromomethyl-3-(3-methoxypropyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzyl alcohols or benzoic acids.

    Reduction: Formation of 3-(3-methoxypropyl)toluene.

Scientific Research Applications

1-Bromomethyl-3-(3-methoxypropyl)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromomethyl-3-(3-methoxypropyl)benzene involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

    1-Bromomethyl-3-methylbenzene: Lacks the 3-methoxypropyl group, making it less versatile in certain applications.

    1-Bromomethyl-4-(3-methoxypropyl)benzene: Positional isomer with different reactivity and properties.

    3-Bromomethyl-1-(3-methoxypropyl)benzene: Another positional isomer with distinct chemical behavior.

Uniqueness: 1-Bromomethyl-3-(3-methoxypropyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.

Properties

IUPAC Name

1-(bromomethyl)-3-(3-methoxypropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZBZXPPLJOVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1=CC(=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853643-77-3
Record name 1-(bromomethyl)-3-(3-methoxypropyl)benzene
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